molecular formula C4H10ClS+ B8388454 2-chloroethyl(dimethyl)sulfanium

2-chloroethyl(dimethyl)sulfanium

Cat. No.: B8388454
M. Wt: 125.64 g/mol
InChI Key: BGQZPMCUWZITCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloroethyl(dimethyl)sulfanium iodide (CAS 25059-70-5) is a versatile sulfonium salt with a molecular weight of 252.55 g/mol and a melting point of 90-91 °C . This reagent is a valuable building block in synthetic organic chemistry, frequently employed in spiroannelation reactions of ketones to construct complex cyclic structures . Its reactivity also makes it a useful precursor for synthesizing various thioethers and other sulfur-containing compounds . Researchers study this compound and its analogs to understand the behavior of sulfonium salts in hydrolysis mechanisms, which provides crucial insights for developing decontamination strategies for toxic substances . The compound's mode of action involves alkylation, and its structural similarity to sulfur mustard analogs makes it a subject of interest in investigations of cytotoxic mechanisms, including the induction of oxidative stress and DNA damage . This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C4H10ClS+

Molecular Weight

125.64 g/mol

IUPAC Name

2-chloroethyl(dimethyl)sulfanium

InChI

InChI=1S/C4H10ClS/c1-6(2)4-3-5/h3-4H2,1-2H3/q+1

InChI Key

BGQZPMCUWZITCU-UHFFFAOYSA-N

Canonical SMILES

C[S+](C)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloroethyl(dimethyl)sulfanium iodide can be synthesized through the reaction of 2-chloroethyl methyl sulfide with iodomethane. The reaction is typically carried out at room temperature for 65 hours. The resulting solid is then filtered, washed with acetone, and recrystallized in methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound iodide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The compound is stored in a dark place under an inert atmosphere and at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl(dimethyl)sulfanium iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The sulfur atom can undergo oxidation or reduction, leading to different sulfonium derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound iodide include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like methanol or ethanol under mild conditions .

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with an amine can yield a sulfonium salt with an amine substituent, while reaction with a thiol can produce a thioether derivative .

Scientific Research Applications

Anticancer Research

One of the prominent applications of 2-chloroethyl(dimethyl)sulfanium is in anticancer research. This compound serves as a model for studying the mechanisms of action of alkylating agents, which are crucial in chemotherapy.

  • Mechanism of Action : The compound acts by forming covalent bonds with DNA, leading to cross-linking and subsequent apoptosis in cancer cells. This mechanism has been studied extensively using various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

In a study examining the cytotoxic effects of this compound on breast cancer cell lines, researchers observed significant inhibition of cell proliferation. The results indicated that the compound induced apoptosis through caspase activation pathways, demonstrating its potential as an effective anticancer agent .

Mustard Gas Analog

This compound is structurally related to sulfur mustard and has been used to study the toxicological effects associated with chemical warfare agents.

  • Research Findings : Studies have shown that exposure to this compound can lead to acute lung injury and coagulopathy, similar to the effects observed with sulfur mustard. The compound has been utilized in rat models to understand the mechanisms behind airway injury and coagulation cascade activation following exposure .

Case Study: Inhalation Toxicity

Inhalation studies using rat models demonstrated that exposure to this compound resulted in significant airway obstruction and fibrin deposition, indicating its role in inducing acute lung injury . The research highlighted the importance of understanding the biochemical pathways activated by such exposures.

Antimicrobial Properties

Recent investigations have also explored the antimicrobial activity of this compound against various bacterial strains.

  • Findings : The compound exhibited notable antimicrobial effects at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections.

Case Study: Antimicrobial Efficacy

In a study assessing its antimicrobial properties, this compound demonstrated a reduction in bacterial viability at concentrations as low as 5 µM, indicating its potential utility in developing new antibacterial therapies .

Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ResearchMechanism studies on DNA alkylationInduces apoptosis via caspase pathways
Toxicology StudiesModels for sulfur mustard exposureCauses acute lung injury and coagulation issues
Antimicrobial PropertiesEfficacy against various bacterial strainsSignificant reduction in bacterial viability

Mechanism of Action

The mechanism of action of 2-chloroethyl(dimethyl)sulfanium iodide involves its reactivity with nucleophiles. The positively charged sulfur atom makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonium compounds vary widely based on substituents, which dictate their physicochemical properties and reactivity. Below is a comparative analysis of 2-chloroethyl(dimethyl)sulfanium with structurally related sulfonium ions and halogenated amines:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Water Solubility Key Applications/Reactivity References
This compound C₄H₁₀ClS⁺ –CH₂CH₂Cl, –CH₃, –CH₃ 133.64 (theoretical) Not reported Hypothesized alkylating agent
2-Carboxyethyl(dimethyl)sulfanium bromide C₅H₁₁BrO₂S –CH₂CH₂COOH, –CH₃, –CH₃ 215.11 Highly soluble Biochemical studies (e.g., osmolyte analogs)
Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide C₁₀H₁₃OS⁺·Br⁻ –CH₂C(O)Ph, –CH₃, –CH₃ 261.17 Moderate solubility Crystal engineering, ionic liquids
N,N-Dimethyl-2-chloroethylamine C₄H₁₀ClN –CH₂CH₂Cl, –N(CH₃)₂ 107.58 Soluble in polar solvents Precursor for surfactants, pharmaceuticals

Key Findings:

Reactivity Differences :

  • This compound is expected to act as an alkylating agent due to the chloroethyl group, similar to N,N-Dimethyl-2-chloroethylamine . However, the sulfonium center may enhance electrophilicity compared to tertiary amines.
  • 2-Carboxyethyl(dimethyl)sulfanium bromide exhibits ionic character and high water solubility, making it suitable for biological studies, whereas the chloroethyl analog may prioritize reactivity over solubility .

Structural Stability :

  • Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide demonstrates stability in crystalline form, with a rigid aromatic substituent . The chloroethyl variant’s stability would depend on the lability of the C–Cl bond under thermal or aqueous conditions.

Synthetic Routes :

  • Sulfonium ions are often synthesized via alkylation of sulfides. For example, 2-carboxyethyl(dimethyl)sulfanium bromide could be derived from dimethyl sulfide and 3-bromopropionic acid . Similarly, This compound might form via reaction of dimethyl sulfide with 1-chloro-2-iodoethane.

The sulfonium analog may pose similar hazards but with reduced volatility due to ionic character .

Q & A

Q. What regulatory frameworks govern the use of this compound in cross-border collaborations?

  • Methodological Answer : Compliance with the Chemical Weapons Convention (CWC) requires documentation of quantities (>100 mg) and end-use declarations. Institutional Review Boards (IRBs) must approve protocols involving human cell lines .

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